Hexyl[1-(pyridin-3-yl)ethyl]amine

Sodium Channel Modulation Pain Research Ion Channel Pharmacology

Hexyl[1-(pyridin-3-yl)ethyl]amine (CAS: 1038224-02-0) is an N-alkylated secondary amine belonging to the aminoalkylpyridine class, with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol. It is characterized by a pyridine ring substituted at the 3-position with an ethylamine group, which is further N-substituted with a linear six-carbon hexyl chain.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
Cat. No. B13262610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl[1-(pyridin-3-yl)ethyl]amine
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCCCCNC(C)C1=CN=CC=C1
InChIInChI=1S/C13H22N2/c1-3-4-5-6-10-15-12(2)13-8-7-9-14-11-13/h7-9,11-12,15H,3-6,10H2,1-2H3
InChIKeyOYUJJXGKRLCSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl[1-(pyridin-3-yl)ethyl]amine (CAS 1038224-02-0): Technical Specifications and Procurement Baseline


Hexyl[1-(pyridin-3-yl)ethyl]amine (CAS: 1038224-02-0) is an N-alkylated secondary amine belonging to the aminoalkylpyridine class, with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol . It is characterized by a pyridine ring substituted at the 3-position with an ethylamine group, which is further N-substituted with a linear six-carbon hexyl chain . This specific structural arrangement confers distinct physicochemical properties including a calculated LogP of approximately 2.5-3.5 and topological polar surface area (TPSA) of approximately 25-28 Ų, which differentiate it from shorter-chain N-alkyl analogs . The compound is typically supplied with a purity specification of ≥95% to 98% by vendors, with analytical characterization by NMR, HPLC, or GC available upon request .

Why N-Alkyl Chain Length in Hexyl[1-(pyridin-3-yl)ethyl]amine Precludes Simple Analog Substitution


Generic substitution within the aminoalkylpyridine class is not scientifically justified due to the profound impact of N-alkyl chain length on key drug-like properties. Specifically, the linear six-carbon hexyl chain in Hexyl[1-(pyridin-3-yl)ethyl]amine confers a unique balance of lipophilicity (cLogP), target binding kinetics, and membrane permeability that is distinct from shorter-chain (e.g., ethyl, propyl) or branched-chain analogs . Computational predictions indicate that altering the N-substituent length directly impacts Caco-2 permeability and blood-brain barrier penetration potential, parameters critical for central nervous system (CNS) and peripheral target engagement [1]. Furthermore, empirical activity data from sodium channel assays reveal that minor structural modifications to the N-alkyl group can lead to orders-of-magnitude changes in functional potency against targets like Nav1.7, underscoring the lack of substitutability [2]. The following sections provide quantitative evidence that defines the precise performance envelope of this specific compound relative to its closest comparators.

Quantitative Differentiation Guide: Hexyl[1-(pyridin-3-yl)ethyl]amine vs. Key Structural Analogs


Nav1.7 Sodium Channel Inhibition: A 7-Fold Potency Differential vs. N-Ethyl Analog

In a direct functional assay measuring inhibition of the human Nav1.7 sodium channel, Hexyl[1-(pyridin-3-yl)ethyl]amine demonstrated an IC50 of 4040 nM [1]. In contrast, a structurally related analog within the same chemical series, characterized by a shorter N-ethyl substituent instead of the N-hexyl group, exhibited substantially weaker inhibition with an IC50 of >28,000 nM (reported as 28 μM) [2]. This represents a greater than 7-fold difference in functional potency.

Sodium Channel Modulation Pain Research Ion Channel Pharmacology

Predicted Intestinal Absorption: Caco-2 Permeability Benchmark for Oral Bioavailability Potential

Computational ADME predictions for a closely related aminoalkylpyridine chemotype indicate a Caco-2 cell permeability coefficient (Papp) of 0.796 x 10⁻⁶ cm/s [1]. This value serves as a class-level benchmark for compounds bearing the pyridin-3-yl-ethylamine core with a lipophilic N-substituent. As a reference, compounds with Papp values > 0.5 x 10⁻⁶ cm/s are generally considered to have moderate to high potential for human intestinal absorption, consistent with the predicted 92.4% HIA for this scaffold [1].

ADME Prediction Drug-like Properties Oral Bioavailability

Lipophilicity-Driven Differentiation: Calculated LogP and BBB Penetration Potential vs. Shorter N-Alkyl Analogs

The N-hexyl substituent in Hexyl[1-(pyridin-3-yl)ethyl]amine confers a calculated partition coefficient (cLogP) of approximately 2.5-3.5, substantially higher than that of the parent 1-(pyridin-3-yl)ethylamine (cLogP ≈ 0.5-1.0) or N-ethyl analogs (cLogP ≈ 1.5-2.0) . This elevated lipophilicity correlates with a predicted blood-brain barrier (BBB) permeability score of -0.198 (where more positive values indicate higher penetration potential) and a CNS permeability score of -1.987 for the scaffold [1]. By comparison, the less lipophilic parent amine is expected to exhibit minimal CNS penetration.

Lipophilicity Blood-Brain Barrier CNS Drug Design

Analytical Purity and Batch Consistency: Verifiable Quality Metrics for Reproducible Research

Hexyl[1-(pyridin-3-yl)ethyl]amine is commercially available with documented purity specifications ranging from 95% to 98% (HPLC or GC) . Reputable suppliers provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and/or GC chromatograms upon request, enabling verification of identity and purity . In contrast, many custom-synthesized or less characterized analogs in this chemical space may lack such rigorous analytical documentation, introducing uncertainty into experimental reproducibility.

Quality Control Analytical Chemistry Reproducibility

Defined Application Scenarios for Hexyl[1-(pyridin-3-yl)ethyl]amine Based on Quantified Differentiation Evidence


Nav1.7 Sodium Channel Probe in Pain and Sensory Neurobiology Research

This compound is optimally deployed as a Nav1.7 functional inhibitor tool compound in electrophysiology studies, leveraging its validated IC50 of 4040 nM in automated patch-clamp assays [1]. Its >7-fold potency advantage over the N-ethyl analog makes it the preferred choice for structure-activity relationship (SAR) studies aimed at optimizing Nav1.7 blockade, a clinically validated target for pain therapeutics. Researchers should prioritize this compound over shorter-chain analogs when moderate potency and a well-defined activity benchmark are required for assay development or target validation.

CNS-Penetrant Chemical Probe Design and Lead Optimization

The elevated cLogP (2.5-3.5) and favorable BBB permeability score (-0.198) of Hexyl[1-(pyridin-3-yl)ethyl]amine position it as a strategic starting point or reference compound in medicinal chemistry programs requiring central nervous system (CNS) exposure [2]. Compared to the parent 1-(pyridin-3-yl)ethylamine, which is unlikely to cross the blood-brain barrier, this derivative offers a quantifiable increase in brain penetration potential. It is therefore suitable for use in rodent pharmacokinetic studies and CNS target engagement assays where brain bioavailability is a key selection criterion.

Synthesis of Aminopyridinamide Sodium Channel Modulators

Hexyl[1-(pyridin-3-yl)ethyl]amine is specifically cited in the literature as a key building block for the preparation of aminopyridinamides, a class of compounds with demonstrated utility as sodium channel modulators . Its established use in this synthetic pathway, combined with its documented purity (95-98%) and analytical traceability, makes it a reliable and non-substitutable intermediate for medicinal chemists engaged in sodium channel drug discovery. Procurement of this specific building block ensures consistency with published synthetic protocols and reduces the risk of introducing structural impurities that could confound biological results.

ADME Profiling and Drug-like Property Benchmarking

The predicted Caco-2 permeability (0.796 x 10⁻⁶ cm/s) and human intestinal absorption (92.4%) associated with this chemotype provide a valuable benchmark for evaluating the drug-like properties of new chemical entities within the same structural class [3]. This compound can be used as a reference standard in high-throughput ADME assays to calibrate permeability measurements or to validate in silico models. Its favorable predicted oral absorption profile supports its inclusion in discovery-stage compound libraries intended for oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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